An In-Depth Technical Guide to 2-Hydroxypyrimidine: From Fundamental Properties to Advanced Applications
An In-Depth Technical Guide to 2-Hydroxypyrimidine: From Fundamental Properties to Advanced Applications
Introduction: The Versatile Scaffold of 2-Hydroxypyrimidine
2-Hydroxypyrimidine, a pivotal heterocyclic organic compound, stands as a cornerstone in the fields of medicinal chemistry and drug development. This guide offers an in-depth exploration of its core properties, synthesis, and multifaceted applications. With the chemical formula C₄H₄N₂O, it presents as a white to off-white crystalline solid and is soluble in water.[1] Structurally, it is a pyrimidine ring mono-substituted with a hydroxy group at the second position.[2] However, its true chemical nature is revealed through a fascinating tautomeric equilibrium, existing as both 2-hydroxypyrimidine (enol form) and 2(1H)-pyrimidinone (keto form). This dynamic equilibrium is not merely a chemical curiosity but a critical determinant of its reactivity and biological activity. This document will serve as a technical resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into this versatile molecule.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 2-hydroxypyrimidine is essential for its effective application in research and synthesis. These properties dictate its behavior in different solvents and reaction conditions, and its spectral characteristics are key to its identification and quantification.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 557-01-7 | [1][2] |
| Molecular Formula | C₄H₄N₂O | [1][2] |
| Molecular Weight | 96.09 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 177-178 °C | [3] |
| Solubility | Soluble in water (1g/2.2mL at 20°C) | [1][3] |
| pKa | pK₁: 2.24 (+1); pK₂: 9.17 (0) (at 25°C) | [1][3] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-hydroxypyrimidine. Below is a summary of its key spectroscopic features.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (in DMSO-d₆) | δ ~8.84 ppm (doublet, 1H), δ ~6.90-6.92 ppm (triplet, 1H), δ ~12 ppm (broad singlet, 1H, NH/OH) |
| ¹³C NMR | Signals expected in the aromatic/olefinic region and a downfield signal for the carbonyl/enol carbon. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (in the keto form), C=O stretching (in the keto form), O-H stretching (in the enol form), and C=N and C=C stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 96, with a significant fragment at m/z 68. |
The Dynamic Nature of 2-Hydroxypyrimidine: Tautomerism
A central feature of 2-hydroxypyrimidine's chemistry is its tautomeric equilibrium between the aromatic hydroxy (enol) form and the non-aromatic keto form, 2(1H)-pyrimidinone. This equilibrium is influenced by factors such as the solvent, temperature, and pH. In many instances, the keto form is the predominant tautomer. This phenomenon is critical as the two tautomers exhibit different chemical and physical properties, including reactivity and potential for hydrogen bonding, which in turn affects their biological interactions.
Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.
Synthesis of 2-Hydroxypyrimidine: A Methodological Approach
The synthesis of 2-hydroxypyrimidine and its derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with urea. The Biginelli reaction, for instance, provides a pathway to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones.[4]
Experimental Protocol: Synthesis of 2(1H)-Pyrimidinone
This protocol describes a general procedure for the synthesis of 2(1H)-pyrimidinone from a malonaldehyde precursor and urea.
Materials:
-
1,1,3,3-Tetramethoxypropane (malonaldehyde bis(dimethyl acetal))
-
Urea
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Hydrolysis of the Acetal: In a round-bottom flask, dissolve 1,1,3,3-tetramethoxypropane in a mixture of water and ethanol. Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction Monitoring: Heat the mixture under reflux and monitor the hydrolysis of the acetal to malonaldehyde by thin-layer chromatography (TLC).
-
Condensation with Urea: Once the hydrolysis is complete, cool the reaction mixture and add urea.
-
Cyclization: Add a base, such as sodium hydroxide, to the mixture to catalyze the cyclization reaction.
-
Reaction Completion and Workup: Continue to heat the mixture under reflux until the reaction is complete, as indicated by TLC. After cooling, neutralize the mixture with hydrochloric acid.
-
Isolation and Purification: The product, 2(1H)-pyrimidinone, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. 2-Hydroxypyrimidine serves as a crucial building block for many of these compounds, particularly in the development of anticancer and antiviral drugs.[5]
Anticancer Agents
Pyrimidine derivatives are known to exhibit a broad spectrum of anticancer activities.[6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival.
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy, 5-FU is an antimetabolite that inhibits thymidylate synthase, an enzyme critical for DNA synthesis. 5-Fluoro-2-hydroxypyrimidine has been investigated as an oral prodrug of 5-FU.[7]
-
Kinase Inhibitors: Many pyrimidine-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[8]
-
Topoisomerase Inhibitors: Some pyrimidine derivatives have been shown to target topoisomerase IIα, an enzyme involved in managing DNA topology during replication and transcription.[1][6]
Caption: Mechanisms of action for pyrimidine-based anticancer agents.
Antiviral Agents
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for the development of antiviral drugs. These agents can interfere with viral replication by acting as chain terminators or inhibitors of viral enzymes.
-
Nucleoside Analogues: Many antiviral drugs are nucleoside analogues that, once incorporated into the viral genome, terminate DNA or RNA chain elongation. Lamivudine, a pyrimidine nucleoside, is used to treat HIV and Hepatitis B by inhibiting reverse transcriptase and viral DNA polymerase.[9]
-
Inhibition of Host Pyrimidine Biosynthesis: A novel antiviral strategy involves targeting the host cell's pyrimidine biosynthesis pathway. Since viruses rely on the host's machinery for replication, inhibiting the production of pyrimidines can effectively suppress viral proliferation.[10][11]
-
Hepatitis C Virus (HCV) Inhibitors: 2-Hydroxypyrimidine hydrochloride is used in the synthesis of BI 207524, a potent inhibitor of the HCV NS5B polymerase, which is essential for viral replication.[12]
Role in Agrochemicals
Beyond pharmaceuticals, 2-hydroxypyrimidine and its derivatives are valuable intermediates in the agrochemical industry. They form the structural basis for a range of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[5] For example, 4,6-dimethyl-2-hydroxypyrimidine is a key building block in the synthesis of various agrochemicals.[5]
Analytical Techniques for Characterization
Accurate characterization of 2-hydroxypyrimidine is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic methods is typically employed.
Protocol for Spectroscopic Analysis
Objective: To confirm the identity and assess the purity of a 2-hydroxypyrimidine sample.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals to observe include those in the aromatic region for the pyrimidine ring protons and a broad signal for the exchangeable NH/OH proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands corresponding to N-H, C=O, O-H, C=N, and C=C bonds to confirm the presence of the pyrimidinone/hydroxypyrimidine structure.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron impact).
-
Data Acquisition: Acquire the mass spectrum and identify the molecular ion peak (m/z 96 for the neutral molecule) and characteristic fragmentation patterns.
-
Conclusion
2-Hydroxypyrimidine is a molecule of significant scientific and commercial importance. Its unique chemical properties, particularly its tautomeric nature, make it a versatile building block for a wide range of biologically active compounds. From life-saving anticancer and antiviral drugs to essential agrochemicals, the applications of 2-hydroxypyrimidine are extensive and continue to expand. This guide has provided a comprehensive overview of its fundamental characteristics, synthesis, and key applications, offering valuable insights for researchers and professionals dedicated to advancing the fields of chemistry and medicine.
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